molecular formula C24H31N3O2 B5963223 methyl 4-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}benzoate

methyl 4-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}benzoate

Cat. No. B5963223
M. Wt: 393.5 g/mol
InChI Key: QPXLVBXDQLNQKL-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}benzoate is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of methyl 4-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}benzoate is not fully understood. However, it has been suggested that the compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action is believed to be responsible for the compound's antipsychotic and anxiolytic activities.
Biochemical and Physiological Effects:
Methyl 4-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}benzoate has been shown to modulate the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. The compound has also been found to have anxiolytic and antidepressant effects. In addition, it has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}benzoate in lab experiments is its potent and selective pharmacological effects. The compound has been extensively studied and its mechanism of action is well understood. However, one of the limitations of using this compound is its high cost and limited availability.

Future Directions

There are several future directions for research on methyl 4-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}benzoate. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of research is the evaluation of the compound's potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. In addition, the development of novel derivatives of this compound with improved pharmacological properties is also an area of interest.
Conclusion:
Methyl 4-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}benzoate is a promising compound with potent antipsychotic, anxiolytic, and antidepressant activities. Its mechanism of action is well understood, and it has been extensively studied for its potential applications in the field of medicinal chemistry. However, the high cost and limited availability of the compound are some of the limitations that need to be addressed. Further research on this compound and its derivatives is needed to fully explore its potential therapeutic applications.

Synthesis Methods

The synthesis of methyl 4-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}benzoate involves the reaction of 4-bromomethylbenzoate with 1-benzyl-4-piperidone in the presence of sodium hydride and tetrahydrofuran. The resulting intermediate is then treated with 4-phenylpiperazine to obtain the final product. This method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

Methyl 4-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}benzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antipsychotic, anxiolytic, and antidepressant activities. The compound has also been evaluated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

methyl 4-[[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-29-24(28)21-11-9-20(10-12-21)18-25-13-5-8-23(19-25)27-16-14-26(15-17-27)22-6-3-2-4-7-22/h2-4,6-7,9-12,23H,5,8,13-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXLVBXDQLNQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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